molecular formula C7H8FNO B12304502 2-Ethoxy-4-fluoropyridine

2-Ethoxy-4-fluoropyridine

Cat. No.: B12304502
M. Wt: 141.14 g/mol
InChI Key: IOFYUZKCTNJTIU-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoropyridine is an organic compound with the molecular formula C7H8FNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by ethoxy and fluorine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoropyridine typically involves the reaction of 4-chloro-2-fluoropyridine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-4-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoropyridine involves its interaction with specific molecular targets. The ethoxy and fluorine substituents influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-ethoxy-4-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFYUZKCTNJTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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